molecular formula C22H42O4Pb B15177744 Lead(2+) neoundecanoate CAS No. 93894-49-6

Lead(2+) neoundecanoate

Katalognummer: B15177744
CAS-Nummer: 93894-49-6
Molekulargewicht: 578 g/mol
InChI-Schlüssel: QGDFCTDEJADSSV-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lead(2+) neoundecanoate is a chemical compound with the molecular formula C22H42O4Pb. It is a lead-based compound where lead is in the +2 oxidation state, bonded to neoundecanoate ligands. This compound is primarily used in various industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Lead(2+) neoundecanoate can be synthesized through the reaction of lead(II) oxide or lead(II) acetate with neoundecanoic acid. The reaction typically occurs in an organic solvent under controlled temperature conditions to ensure complete reaction and high yield. The general reaction is as follows:

PbO+2C11H21COOHPb(C11H21COO)2+H2O\text{PbO} + 2\text{C}_{11}\text{H}_{21}\text{COOH} \rightarrow \text{Pb(C}_{11}\text{H}_{21}\text{COO)}_2 + \text{H}_2\text{O} PbO+2C11​H21​COOH→Pb(C11​H21​COO)2​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through filtration and recrystallization to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

Lead(2+) neoundecanoate undergoes various chemical reactions, including:

    Oxidation: Lead(2+) can be oxidized to lead(IV) in the presence of strong oxidizing agents.

    Reduction: Lead(2+) can be reduced to metallic lead using reducing agents like hydrogen gas.

    Substitution: The neoundecanoate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like hydrogen gas or sodium borohydride.

    Substitution: Ligand exchange reactions using other carboxylic acids or chelating agents.

Major Products Formed

    Oxidation: Lead(IV) compounds.

    Reduction: Metallic lead.

    Substitution: Lead compounds with different ligands.

Wissenschaftliche Forschungsanwendungen

Lead(2+) neoundecanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other lead-based compounds.

    Biology: Studied for its potential effects on biological systems, particularly in toxicology.

    Medicine: Investigated for its potential use in radiopharmaceuticals.

    Industry: Used in the production of coatings, pigments, and stabilizers for plastics.

Wirkmechanismus

The mechanism of action of lead(2+) neoundecanoate involves its interaction with biological molecules. Lead ions can bind to proteins and enzymes, disrupting their normal function. This can lead to various toxic effects, including interference with calcium-dependent processes and oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Lead(2+) acetate
  • Lead(2+) oxide
  • Lead(2+) carbonate

Uniqueness

Lead(2+) neoundecanoate is unique due to its specific ligand structure, which imparts different solubility and reactivity properties compared to other lead compounds. This makes it particularly useful in applications where specific chemical properties are required.

Eigenschaften

CAS-Nummer

93894-49-6

Molekularformel

C22H42O4Pb

Molekulargewicht

578 g/mol

IUPAC-Name

8,8-dimethylnonanoate;lead(2+)

InChI

InChI=1S/2C11H22O2.Pb/c2*1-11(2,3)9-7-5-4-6-8-10(12)13;/h2*4-9H2,1-3H3,(H,12,13);/q;;+2/p-2

InChI-Schlüssel

QGDFCTDEJADSSV-UHFFFAOYSA-L

Kanonische SMILES

CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].[Pb+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.